6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with formyl and carboxylic acid functional groups at specific positions. The molecular formula of this compound is C8H5N3O3, and it has a molecular weight of 191.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the microwave-mediated reaction conditions to ensure high yield and purity. This could include scaling up the reaction, optimizing solvent use, and ensuring efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
Oxidation: 6-Carboxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.
Reduction: 6-Hydroxymethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Mechanism of Action
The mechanism of action of 6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-a]pyridine-6-carboxaldehyde: Lacks the carboxylic acid group.
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid: Contains additional chlorine substituents.
Uniqueness
6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H5N3O3 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
6-formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-3-5-1-6(8(13)14)7-9-4-10-11(7)2-5/h1-4H,(H,13,14) |
InChI Key |
PHMRABPRURKLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1C=O)C(=O)O |
Origin of Product |
United States |
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